molecular formula C10H13Cl2N B1419478 3-(3-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1095545-16-6

3-(3-Chlorophenyl)pyrrolidine hydrochloride

Cat. No. B1419478
M. Wt: 218.12 g/mol
InChI Key: YUSUCGUNQJAOLL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a 3-chlorophenyl group . The SMILES string representation of the molecule is ClC1=CC=CC(C2CNCC2)=C1.Cl .


Physical And Chemical Properties Analysis

3-(3-Chlorophenyl)pyrrolidine hydrochloride is a solid compound . Its average mass is 218.123 Da, and its monoisotopic mass is 217.042511 Da . Further physical and chemical properties would require additional research.

Scientific Research Applications

Synthesis and Characterization of Complexes

3-(3-Chlorophenyl)pyrrolidine hydrochloride plays a role in the synthesis of various chemical complexes. For instance, it is utilized in the creation of Co(III) complexes, which are characterized by their unique crystal structures and hydrogen bonding patterns. These complexes have been studied for their spectroscopic characteristics and potential applications in materials science (Amirnasr et al., 2001).

Crystal Structure Analysis

In another study, the crystal structure of compounds containing pyrrolidine and piperidine rings was elucidated, revealing twisted chair and envelope conformations. Such detailed structural analysis provides insights into the molecular geometry and potential reactivity or interactions of these compounds (Sundar et al., 2011).

Novel Synthesis Routes

Research on γ-halocarbanions offers a new method for synthesizing pyrrolidines, showcasing the nucleophilic addition to electron-deficient imines leading to substituted pyrrolidines. This innovative synthesis mimics 1,3-dipolar cycloaddition and opens pathways for creating diverse pyrrolidine derivatives (Mąkosza & Judka, 2005).

Anticonvulsant Properties

A notable application of 3-(3-Chlorophenyl)pyrrolidine derivatives is in the development of anticonvulsant drugs. N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including those with 3-(3-chlorophenyl) substituents, have shown efficacy in seizure models. This research highlights the therapeutic potential of these compounds in addressing epileptic disorders (Kamiński et al., 2013).

Identification and Derivatization

The study of novel hydrochloride salts of cathinones provides a framework for identifying and modifying compounds like 3-(3-Chlorophenyl)pyrrolidine hydrochloride. These methodologies are crucial for forensic science, allowing for the precise identification and analysis of chemical substances (Nycz et al., 2016).

Safety And Hazards

The compound is classified as an eye irritant and skin irritant . Its safety information includes the hazard statements H315 and H319, and the precautionary statements P305, P351, and P338 . It should be handled with appropriate safety measures.

properties

IUPAC Name

3-(3-chlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUCGUNQJAOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662868
Record name 3-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)pyrrolidine hydrochloride

CAS RN

1095545-16-6
Record name Pyrrolidine, 3-(3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095545-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Chlorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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